

Technical Guide: Synthesis and Characterization of Orphenadrine-d3 Citrate

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Compound of Interest

Compound Name: Orphenadrine-d3 Citrate Salt

Cat. No.: B12417500

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Executive Summary & Strategic Utility

In the domain of bioanalytical chemistry and pharmacokinetics (DMPK), the precision of LC-MS/MS quantitation relies heavily on the quality of the Internal Standard (IS). Orphenadrine-d3 Citrate (specifically labeled at the

-methyl group) serves as the "Gold Standard" IS for quantifying Orphenadrine in biological matrices.

This guide details the synthesis, purification, and structural validation of Orphenadrine-d3 (

-methyl-d3). Unlike generic protocols, this workflow prioritizes isotopic enrichment (>99% D) and chemical purity (>98%), ensuring that the kinetic isotope effect (KIE) does not compromise chromatographic co-elution with the analyte.

Chemical Identity Profile

Property	Specification
Compound Name	Orphenadrine-d3 Citrate
IUPAC Name	-Methyl- -(methyl-d3)-2-[(2-methylphenyl) (phenyl)methoxy]ethan-1-amine citrate
CAS Number	1185011-75-9 (Free Base) / Custom Salt
Molecular Formula	
Molecular Weight	272.40 (Free Base) + 192.12 (Citrate) = 464.52 g/mol
Isotopic Purity	Deuterium incorporation
Solubility	Methanol, Water (High), DMSO

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to maximize isotopic efficiency by introducing the expensive deuterium label in the final step of the core scaffold assembly.

The Strategy: Late-Stage

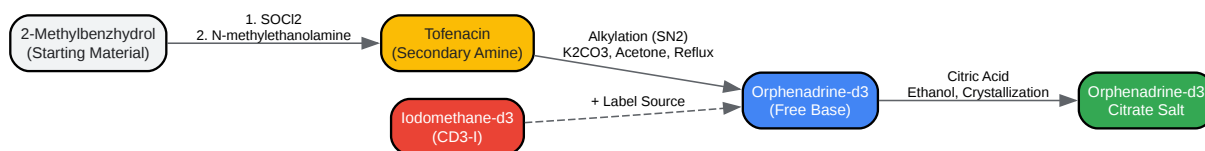
-Alkylation Direct synthesis of the tertiary amine using a deuterated side chain is inefficient. Instead, we utilize Tofenacin (

-desmethyl orphenadrine) as the advanced intermediate. This allows for a controlled methylation using Iodomethane-d3 (

), ensuring the label is placed specifically on the nitrogen atom.

Reaction Pathway Visualization

The following diagram illustrates the critical path from the benzhydryl precursor to the final citrate salt.



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Figure 1: Retrosynthetic pathway focusing on late-stage isotopic labeling to maximize yield of the deuterated species.

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor (Tofenacin)

Note: If commercial Tofenacin is unavailable, synthesize as follows.

- Chlorination: React 2-methylbenzhydrol (10.0 g) with Thionyl Chloride (, 1.5 eq) in DCM at to form 2-methylbenzhydryl chloride. Evaporate to dryness.
- Amination: Dissolve the crude chloride in dry Toluene. Add -methylethanolamine (3.0 eq) and reflux for 12 hours.
- Workup: Wash with water, extract with Ethyl Acetate. The product is the secondary amine, -methyl-2-((2-methylphenyl)(phenyl)methoxy)ethanamine.

Phase 2: Isotopic Labeling (-Methylation)

This is the critical step. Moisture control is paramount to prevent hydrolysis of the alkylating agent.

Reagents:

- Substrate: Tofenacin (Secondary Amine)

- Alkylating Agent: Iodomethane-d3 (

,

atom % D)

- Base: Potassium Carbonate (

, anhydrous)[1]

- Solvent: Acetonitrile (ACN) or Acetone (Dry)

Protocol:

- Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Tofenacin (1.0 eq, 5 mmol) in anhydrous ACN (20 mL).
- Base Addition: Add finely powdered anhydrous

(2.0 eq). Stir for 15 minutes at room temperature (RT) to activate the amine.
- Labeling: Cool the mixture to

. Add Iodomethane-d3 (1.1 eq) dropwise via syringe.
 - Expert Insight: Do not use a large excess of

. Excess can lead to quaternization (formation of the quaternary ammonium salt), which depletes yield and complicates purification.
- Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[2][3] The secondary amine spot should disappear.
- Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
- Partition: Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove iodide salts. Dry the organic layer over

and concentrate to yield Orphenadrine-d3 Free Base as a viscous yellow oil.

Phase 3: Citrate Salt Formation

The citrate salt is preferred over the hydrochloride for its non-hygroscopic nature and better thermal stability.

Protocol:

- Dissolve the Orphenadrine-d3 Free Base (approx. 1.3 g) in absolute Ethanol (10 mL).
- In a separate vessel, dissolve anhydrous Citric Acid (1.0 eq, equimolar to the free base) in hot Ethanol (5 mL).
- Precipitation: Add the hot citric acid solution to the amine solution while stirring.
- Crystallization: Allow the mixture to cool slowly to RT, then refrigerate at overnight. White crystalline solids should form.
- Isolation: Filter the crystals, wash with cold Ethanol/Ether (1:1), and dry under vacuum at .

Analytical Characterization & Validation

Trustworthiness in an IS comes from rigorous characterization. The following data points confirm the structure.

A. Mass Spectrometry (LC-MS/MS)

- Method: Positive ESI (Electrospray Ionization).
- Orphenadrine (Unlabeled):
- Orphenadrine-d3 (Target):
- Acceptance Criteria: No significant signal at m/z 270 (indicates 0% d0 impurity).

B. Nuclear Magnetic Resonance (NMR)

- Instrument: 400 MHz or higher (e.g., Bruker Avance).

- Solvent:

or

.

Key Diagnostic Signals (

-NMR): | Chemical Shift (

) | Multiplicity | Integration | Assignment | Change in d3-Analog | | :--- | :--- | :--- | :--- | :--- | | 2.20 ppm | Singlet | 3H |

| Unchanged | | 2.30 ppm | Singlet | 3H |

| Reduced from 6H to 3H | | 5.40 ppm | Singlet | 1H | Benzhydryl

| Unchanged | | 7.1 - 7.5 ppm | Multiplet | 9H | Aromatic Protons | Unchanged |

Interpretation: In the unlabeled compound, the

appears as a singlet integrating to 6H. In the d3-analog, this signal integrates to exactly 3H, confirming the replacement of one methyl group with

(which is silent in

-NMR).

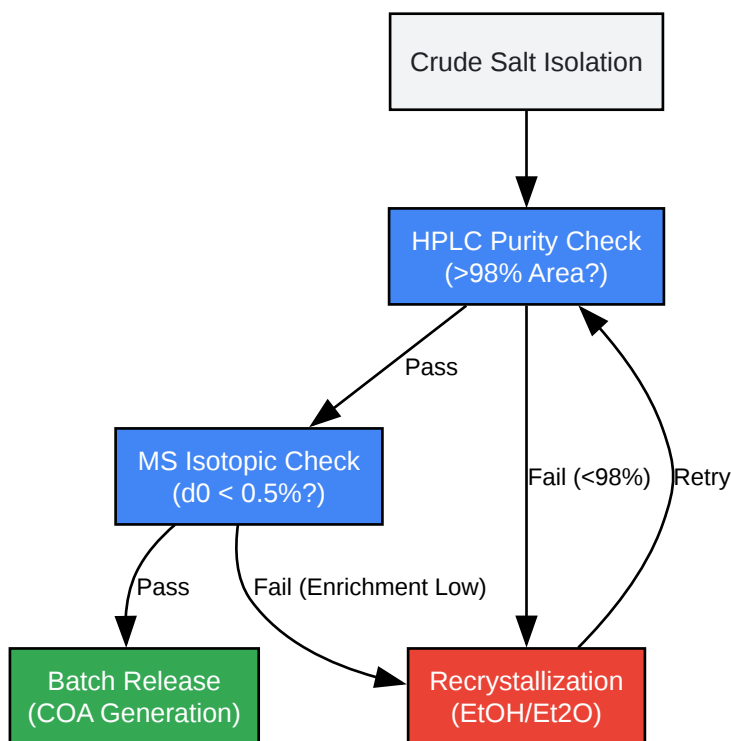
C. Isotopic Purity Calculation

Requirement:

[4]

Quality Control Workflow

The following diagram outlines the decision logic for batch release, ensuring no "bad actor" reagents compromise the final standard.



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Figure 2: Quality Control Decision Matrix. Note: If isotopic enrichment is low (MS Fail), recrystallization rarely fixes it; the batch usually must be rejected or blended, highlighting the importance of Step 2.

Storage and Stability

- Hygroscopicity: The citrate salt is moderately hygroscopic. Store in a desiccator.
- Temperature:
for long-term storage (prevents slow degradation of the ether linkage).
- Solution Stability: Stable in Methanol at
for 12 months. Avoid acidic aqueous solutions for prolonged periods to prevent ether hydrolysis.

References

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- Deuterium Impact on DMPK: Russak, E. M., et al. (2019).[2] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. *Annals of Pharmacotherapy*, 53(2), 211-223.[2] [Link](#)
- Commercial Standard Data: MedChemExpress. Orphenadrine-d3 hydrochloride Datasheet. (Used for structural verification of the d3-methyl position). [Link](#)
- Chemical Structure Database: PubChem.[6] Orphenadrine-d3 (Compound CID 45040161). [6] National Library of Medicine. [Link](#)
- General Methylation Protocol: Johnstone, R. A., et al. (1969). Metal-assisted reactions.[4] Part I. Rapid alkylation of phenols and amines. *Journal of the Chemical Society C: Organic*. [Link](#)

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- To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of Orphenadrine-d3 Citrate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12417500/docs#technical-guide-synthesis-and-characterization-of-orphenadrine-d3-citrate>]

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